5-bromo-N-(2-furylmethyl)-1-naphthamide
Description
5-Bromo-N-(2-furylmethyl)-1-naphthamide is a brominated naphthamide derivative characterized by a naphthalene core substituted with a bromine atom at the 5-position and a 2-furylmethyl group attached via an amide linkage.
Properties
Molecular Formula |
C16H12BrNO2 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H12BrNO2/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(19)18-10-11-4-3-9-20-11/h1-9H,10H2,(H,18,19) |
InChI Key |
JFTFCTRQXMLKAJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-N-(4-bromophenyl)-1-naphthamide ()
- Molecular Formula: C₁₇H₁₁Br₂NO
- Molecular Weight : 405.08 g/mol
- Substituent : 4-Bromophenyl group instead of 2-furylmethyl.
- The dual bromine atoms may also increase steric hindrance, affecting binding interactions in biological systems .
5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine ()
- Molecular Formula : C₉H₈BrN₃O (inferred from name).
- Substituent : Pyrimidine ring replaces the naphthalene core.
- Implications : The pyrimidine core offers hydrogen-bonding capability via its nitrogen atoms, which could enhance interactions with biological targets like enzymes or receptors. However, the smaller aromatic system may reduce stacking interactions compared to the naphthamide .
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide ()
- Molecular Formula : C₁₆H₁₃BrN₂O₃ (inferred from CAS 434299-98-6).
- Substituent : Indole-acetamide scaffold with a formyl group.
- The formyl group adds electrophilic character, which may influence reactivity in synthetic pathways or metabolic processes .
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide ()
- Molecular Formula : C₁₈H₁₆BrN₂O.
- Substituent : Phenylethyl group instead of furylmethyl.
- Implications : The phenylethyl chain increases hydrophobicity and may enhance binding to hydrophobic pockets in proteins. However, the absence of a heteroatom-rich furan ring could reduce polarity and solubility .
Comparative Physicochemical Properties
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Inferred LogP* |
|---|---|---|---|---|
| This compound | Naphthamide | 2-Furylmethyl | ~330 (estimated) | ~3.5 |
| 5-Bromo-N-(4-bromophenyl)-1-naphthamide | Naphthamide | 4-Bromophenyl | 405.08 | ~4.2 |
| 5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine | Pyrimidine | 2-Furylmethyl | ~265 (estimated) | ~2.0 |
| 2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide | Indole-acetamide | 2-Furylmethyl, formyl | 377.20 | ~2.8 |
| 2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | Indole-acetamide | Phenylethyl | 365.24 | ~3.9 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
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